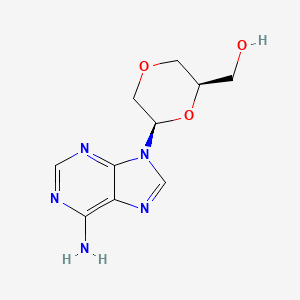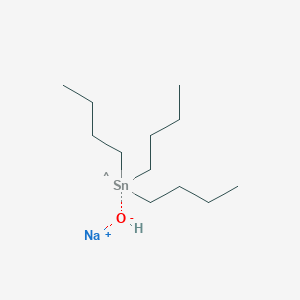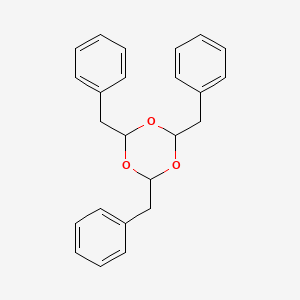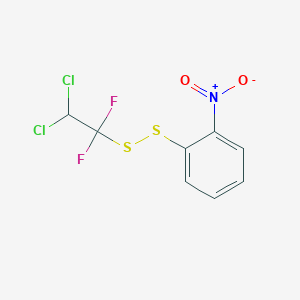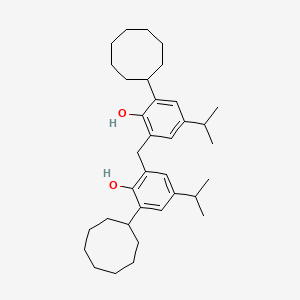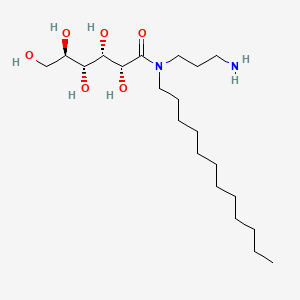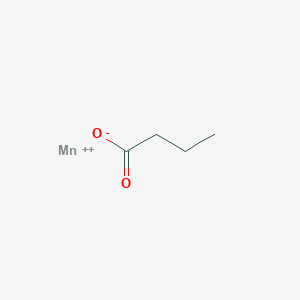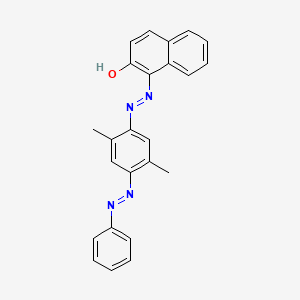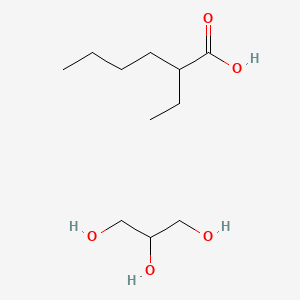
Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol, also known as 2-ethylhexanoic acid monoester with glycerol, is an organic compound that belongs to the class of esters. This compound is formed by the esterification of 2-ethylhexanoic acid with glycerol. It is commonly used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol typically involves the esterification reaction between 2-ethylhexanoic acid and glycerol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous feeding of 2-ethylhexanoic acid and glycerol into the reactor, along with the acid catalyst. The reaction mixture is heated, and the water formed is continuously removed using a distillation column. The ester product is then purified by distillation or other separation techniques to obtain the desired purity.
化学反应分析
Types of Reactions
Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-ethylhexanoic acid and glycerol.
Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and glycerol.
Oxidation: The compound can be oxidized under specific conditions to form carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-ethylhexanoic acid and glycerol.
Transesterification: A different ester and glycerol.
Oxidation: Carboxylic acids and other oxidation products.
科学研究应用
Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of plasticizers, lubricants, and surfactants due to its unique chemical properties.
作用机制
The mechanism of action of hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol involves its interaction with various molecular targets and pathways. The ester bond can be hydrolyzed by esterases in biological systems, releasing 2-ethylhexanoic acid and glycerol. These products can then participate in various metabolic pathways, exerting their effects on cellular processes.
相似化合物的比较
Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol can be compared with other similar compounds such as:
Hexanoic acid, monoester with 1,2,3-propanetriol: Lacks the ethyl group, resulting in different chemical and physical properties.
2-Ethylhexanoic acid: The parent acid without esterification, used in different applications.
Glycerol esters: Other esters of glycerol with different fatty acids, used in various industrial applications.
The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical properties and applications compared to other similar compounds.
属性
CAS 编号 |
126042-44-2 |
|---|---|
分子式 |
C11H24O5 |
分子量 |
236.31 g/mol |
IUPAC 名称 |
2-ethylhexanoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C8H16O2.C3H8O3/c1-3-5-6-7(4-2)8(9)10;4-1-3(6)2-5/h7H,3-6H2,1-2H3,(H,9,10);3-6H,1-2H2 |
InChI 键 |
RMOLNTGRVKPELN-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)C(=O)O.C(C(CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



